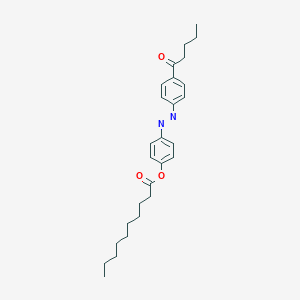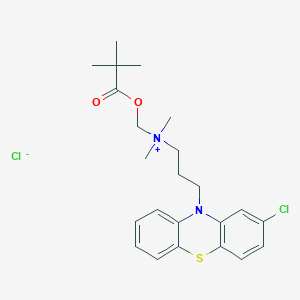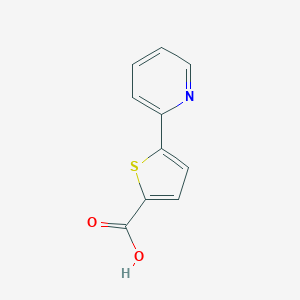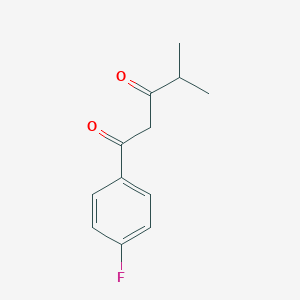
Acide 5-(2-furyl)-1H-pyrazole-3-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-(2-furyl)-1H-pyrazole-3-carboxylic acid involves condensation reactions, utilizing precursors like 2-furylglyoxal with aminoacetamide, followed by specific modifications such as chlorination and oxidation to achieve the desired carboxylic acid (Sato & Arai, 1982). These methodologies showcase the complexity and versatility in synthesizing pyrazole derivatives.
Molecular Structure Analysis
Studies on related compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, reveal intricate molecular structures characterized by specific spatial arrangements and intermolecular hydrogen bonds, as detailed through X-ray crystallography and spectroscopic evaluations (Tamer et al., 2015). These studies provide insight into the structural foundations of pyrazole derivatives.
Applications De Recherche Scientifique
Conversion de la biomasse et bioraffinerie
Les produits chimiques de plateforme furanique (FPC) comme le furfural et le 5-hydroxyméthylfurfural sont directement disponibles à partir de la biomasse . Ces produits chimiques sont cruciaux dans le passage des ressources traditionnelles comme le pétrole brut à la biomasse . Ce changement nécessite que les réactifs chimiques et les raffineries de pétrole soient remplacés par des bioraffineries .
Chimie verte
L'utilisation des FPC fait partie d'un changement plus important vers la chimie verte. L'objectif est de remplacer les ressources pétrolières traditionnelles par des alternatives plus durables comme la biomasse . Cette transition est déjà en place dans des parties substantielles de l'industrie chimique .
Synthèse de biocarburants et de produits chimiques renouvelables
Le furfural et le 5-(hydroxyméthyl)furfural dérivés de la biomasse sont utilisés dans la synthèse de divers biocarburants et produits chimiques renouvelables . La mise à niveau synthétique des furfurals a été démontrée à la lumière des modifications chimiques des sites réactifs présents en eux .
Production de monomères
L'oxydation du groupe hydroxyméthyle dans le 5-(hydroxyméthyl)furfural en acide carboxylique forme l'acide 5-formyl-2-furancarboxylique (FFCA) . Le FFCA est un monomère potentiel en lui-même et un intermédiaire chimique crucial pour synthétiser d'autres monomères comme l'acide 2,5-furandicarboxylique (FDCA) .
Synthèse de systèmes hétéroarylfuraniques à extension π
L'acide 5-formylfuran-2-boronique, un composé connexe, est utilisé comme réactif bifonctionnel dans la synthèse de systèmes hétéroarylfuraniques à extension π
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid are currently unknown. Related compounds, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism and plays a role in various diseases such as diabetes and its complications .
Mode of Action
The exact mode of action of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid is not well-documented. If it acts similarly to related compounds, it may interact with its target proteins and induce changes in their function. For instance, nitrofurans have been shown to inhibit the activity of aldose reductase , potentially altering glucose metabolism.
Biochemical Pathways
If it inhibits aldose reductase like some nitrofurans, it could impact the polyol pathway of glucose metabolism . This could lead to downstream effects such as altered intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage in certain conditions.
Pharmacokinetics
The pharmacokinetic properties of 5-(2-furyl)-1H-pyrazole-3-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
If it acts similarly to related compounds, it could potentially alter glucose metabolism and lead to cellular damage under certain conditions .
Propriétés
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-4-5(9-10-6)7-2-1-3-13-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSFQIKCROJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116153-81-2 | |
| Record name | 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)



![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)





